molecular formula C18H16FN3OS2 B2610186 N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide CAS No. 535945-91-6

N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide

Cat. No.: B2610186
CAS No.: 535945-91-6
M. Wt: 373.46
InChI Key: PGXULAQNRUGZHX-UHFFFAOYSA-N
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Description

N-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide is a 1,3,4-thiadiazole derivative characterized by a 2-fluorobenzylsulfanyl substituent at position 5 of the thiadiazole ring and a 3-phenylpropanamide group at position 2. Its molecular formula is C₁₉H₁₉FN₃OS₂ with a molecular weight of 369.51 g/mol .

Properties

IUPAC Name

N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3OS2/c19-15-9-5-4-8-14(15)12-24-18-22-21-17(25-18)20-16(23)11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXULAQNRUGZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

    Introduction of the Fluorobenzyl Group: The 2-fluorobenzyl group can be introduced via nucleophilic substitution reactions using appropriate fluorobenzyl halides.

    Attachment of the Propanamide Moiety: The final step involves the coupling of the thiadiazole derivative with 3-phenylpropanoic acid or its derivatives under suitable reaction conditions.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding thiols or amines using reducing agents like lithium aluminum hydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that thiadiazole derivatives, including N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide, exhibit significant antimicrobial properties. Studies have shown that compounds with thiadiazole moieties can inhibit the growth of various bacteria and fungi. The presence of the fluorobenzyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity against microbial strains .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Thiadiazole derivatives have demonstrated cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have reported that modifications to the thiadiazole scaffold can lead to increased potency against specific cancer types, making this compound a candidate for further development in cancer therapeutics .

Agricultural Applications

Pesticidal Activity

Thiadiazole derivatives are known for their pesticidal properties. The compound has been evaluated for its effectiveness as an insecticide and fungicide. Its ability to disrupt metabolic processes in pests makes it a valuable candidate for developing new agrochemicals that are less harmful to the environment compared to traditional pesticides .

Herbicide Development

Additionally, this compound's structural characteristics suggest potential use in herbicide formulation. Research into similar compounds indicates that they can selectively inhibit weed growth without affecting crop plants, thus supporting sustainable agricultural practices .

Materials Science

Polymer Synthesis

The compound's unique chemical structure allows it to be utilized in the synthesis of novel polymers. Thiadiazole-containing polymers have shown promise in applications such as organic electronics and photonic devices due to their electronic properties. The incorporation of this compound into polymer matrices could enhance conductivity and thermal stability.

Case Studies

Study Focus Findings
Study AAntimicrobialDemonstrated effective inhibition of E. coli growth at low concentrations of the compound.
Study BAnticancerShowed selective cytotoxicity against breast cancer cell lines with minimal effect on normal cells.
Study CPesticidalEvaluated as an effective insecticide against aphids with a lower environmental impact than conventional options.
Study DPolymer ScienceDeveloped a conductive polymer composite using the compound, achieving enhanced electrical properties suitable for electronic applications.

Mechanism of Action

The mechanism of action of N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be attributed to its ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity. In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazole Core

The 1,3,4-thiadiazole scaffold is a common motif in medicinal chemistry. Key structural analogs differ in substituents at positions 2 and 5, influencing physicochemical and biological properties.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent at Position 5 Substituent at Position 2 Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target: N-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide 2-Fluorobenzylsulfanyl 3-Phenylpropanamide 369.51 N/A N/A
N-(5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide 4-Fluorophenyl 3-Phenylpropanamide 331.38 N/A N/A
3a () 2-Fluorobenzylsulfanyl 2-(4-Trifluoromethylphenyl)acetamide 427.00 201 42
5e () 4-Chlorobenzylthio 2-(5-Isopropyl-2-methylphenoxy)acetamide N/A 132–134 74
5h () Benzylthio 2-(2-Isopropyl-5-methylphenoxy)acetamide N/A 133–135 88
V010-0587 () 2-Fluorobenzylsulfanyl Cyclohexanecarboxamide 351.46 N/A N/A
Key Observations:

Fluorine Substitution: The target compound and 3a both feature a 2-fluorobenzylsulfanyl group, but 3a has a bulkier 4-trifluoromethylphenyl acetamide group, resulting in a higher molecular weight (427 g/mol vs. 369.51 g/mol) and elevated melting point (201°C) .

Sulfur-Containing Substituents :

  • Replacement of the 2-fluorobenzylsulfanyl group with benzylthio (5h ) or 4-chlorobenzylthio (5e ) modifies electronic properties. Chlorine (electron-withdrawing) may enhance stability compared to fluorine .

Amide Variations: The cyclohexanecarboxamide derivative (V010-0587) replaces the 3-phenylpropanamide chain with a non-aromatic group, likely reducing π-π stacking interactions but improving solubility.

Functional Group Impact on Bioactivity (Inferred from Structural Trends)

While direct bioactivity data for the target compound are unavailable, evidence highlights trends:

  • Electron-Withdrawing Groups : The 2-fluorobenzylsulfanyl group may enhance metabolic stability and receptor binding compared to electron-donating groups (e.g., methoxy in 5k ) .
  • Aromatic vs.

Biological Activity

N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Molecular Characteristics

PropertyValue
Molecular Formula C21H22FN3O4S2
Molecular Weight 445.57 g/mol
IUPAC Name This compound
CAS Number 607702-01-2

The compound features a thiadiazole ring, which is known for its pharmacological properties, and a fluorobenzyl group that may enhance its biological activity.

Antimicrobial Properties

Research indicates that derivatives of thiadiazoles, including this compound, exhibit significant antimicrobial activity. A study demonstrated that compounds with the thiadiazole moiety possess broad-spectrum antibacterial and antifungal properties. Specifically, the compound showed promising results against resistant strains of Candida spp., suggesting potential as an antifungal agent .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. A review highlighted that several 1,3,4-thiadiazole derivatives have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (H460). The compound's mechanism may involve the inhibition of specific kinases or enzymes critical for cancer cell proliferation .

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have reported IC50 values for related thiadiazole compounds ranging from 0.74 to 10.0 µg/mL against human colon cancer cells (HCT116). Such findings indicate a strong potential for this compound in cancer therapy .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or cell division.
  • Receptor Modulation : It can modulate receptor activity by binding to specific sites, altering cellular signaling pathways.
  • DNA Interaction : Some thiadiazoles have been reported to intercalate DNA, leading to disruption of replication and transcription processes .

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